molecular formula C18H22N2O4 B4943504 N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B4943504
M. Wt: 330.4 g/mol
InChI Key: OVCKRIFIIZYXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CXCR2 antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of CXCR2, a chemokine receptor that is involved in the regulation of inflammatory responses.

Mechanism of Action

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide works by binding to N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide and preventing the recruitment of neutrophils and other immune cells to sites of inflammation. This reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, decrease neutrophil infiltration, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, it can reduce airway hyperresponsiveness and mucus production in animal models of asthma, and improve lung function in animal models of COPD.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide is its selectivity for N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide. This makes it a useful tool for studying the role of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide in inflammation and inflammation-related diseases. However, one limitation of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for inflammation-related diseases such as arthritis, asthma, and COPD. Another direction is to study its effects on other chemokine receptors and their role in inflammation. Additionally, the development of more soluble analogs of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide could improve its in vivo efficacy and usefulness as a research tool.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps. The first step is the synthesis of 2-methoxy-4-methylphenol, which is then converted to 2-methoxy-4-methylphenoxyacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-cyclopentyl-1,3-oxazole-4-carboxamide to yield the desired product.

Scientific Research Applications

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively used in scientific research as a N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide antagonist. N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide is a chemokine receptor that is involved in the recruitment of neutrophils and other immune cells to sites of inflammation. By inhibiting N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide, N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide can reduce inflammation and inflammation-related diseases such as arthritis, asthma, and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-7-8-15(16(9-12)22-2)23-11-17-20-14(10-24-17)18(21)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCKRIFIIZYXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=CO2)C(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide

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